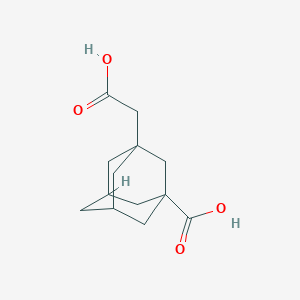

3-(Carboxymethyl)adamantane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(carboxymethyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXJBYAQGPMUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404298 | |

| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-58-9 | |

| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carboxyadamantane-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Carboxymethyl)adamantane-1-carboxylic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Carboxymethyl)adamantane-1-carboxylic Acid

Foreword: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, the smallest diamondoid, is a rigid, lipophilic, and three-dimensionally symmetric hydrocarbon cage.[1][2] Its unique structural and physicochemical properties have made it a privileged scaffold in medicinal chemistry.[3][4] The incorporation of an adamantyl moiety into a drug candidate can significantly enhance its therapeutic profile by improving lipophilicity, modulating pharmacokinetics, and providing a rigid anchor for the precise spatial orientation of pharmacophoric groups.[2][5] This has led to the development of several successful drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2][3]

This compound (also known as 3-carboxy-1-adamantaneacetic acid) is a bifunctional derivative of adamantane, featuring two carboxylic acid groups at the 1 and 3 bridgehead positions, one directly attached and the other via a methylene spacer.[6] This structure offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as linkers in drug delivery systems or as a core for creating multivalent ligands. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methodologies for this compound, aimed at researchers and scientists in the field of drug development.

Part 1: Synthesis of this compound

While numerous methods exist for the functionalization of the adamantane core, a direct, single-step synthesis of this compound from simple precursors is not extensively documented. The proposed synthetic pathway is a multi-step process designed for efficiency and control, starting from the commercially available 1-adamantanecarboxylic acid. This route leverages the well-established chemistry of adamantane, particularly its propensity to form stable carbocations at the bridgehead positions under acidic conditions.[7]

Proposed Synthetic Pathway

The synthesis is envisioned in three main stages:

-

Bromination: Introduction of a bromine atom at the 3-position of 1-adamantanecarboxylic acid.

-

Cyanomethylation: Substitution of the bromine with a cyanomethyl group via nucleophilic substitution.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid

-

Rationale: This step utilizes a bromination reaction in a strong acid medium. The sulfuric acid facilitates the formation of an adamantyl carbocation at a bridgehead position, which is then attacked by bromine. Starting with 1-adamantanecarboxylic acid directs the second functionalization to the other bridgehead positions (3, 5, or 7).

-

Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1-adamantanecarboxylic acid (1.0 eq) in concentrated sulfuric acid (98%).

-

Add a catalytic amount of silver sulfate (Ag₂SO₄) to the mixture.

-

Slowly add bromine (1.1 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitate formed is collected by vacuum filtration and washed thoroughly with cold water to remove excess acid.

-

The crude product is then washed with a sodium thiosulfate solution to remove any remaining bromine.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-1-adamantanecarboxylic acid.

-

Stage 2: Synthesis of 3-(Cyanomethyl)adamantane-1-carboxylic Acid

-

Rationale: This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form a carbon-carbon bond. The nitrile group serves as a precursor to the carboxymethyl group.

-

Protocol:

-

Dissolve 3-bromo-1-adamantanecarboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

-

After cooling, pour the reaction mixture into water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield crude 3-(cyanomethyl)adamantane-1-carboxylic acid.

-

Stage 3: Synthesis of this compound

-

Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under basic conditions, followed by acidification.

-

Protocol:

-

Suspend the crude 3-(cyanomethyl)adamantane-1-carboxylic acid (1.0 eq) in an aqueous sodium hydroxide solution (e.g., 10-20% NaOH).

-

Heat the mixture to reflux for 6-8 hours until the evolution of ammonia gas ceases.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2-3).

-

Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.

-

The final product, this compound, can be further purified by recrystallization if necessary.

-

| Parameter | Stage 1: Bromination | Stage 2: Cyanomethylation | Stage 3: Hydrolysis |

| Starting Material | 1-Adamantanecarboxylic Acid | 3-Bromo-1-adamantanecarboxylic Acid | 3-(Cyanomethyl)adamantane-1-carboxylic Acid |

| Key Reagents | Br₂, H₂SO₄, Ag₂SO₄ (cat.) | NaCN, DMSO | NaOH, HCl |

| Temperature | 60-70°C | 80-90°C | Reflux (~100°C) |

| Reaction Time | 4-6 hours | 8-12 hours | 6-8 hours |

| Workup | Ice quench, filtration | Acidification, filtration | Acidification, filtration |

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques and elemental analysis provides a self-validating system for verification.

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The disubstituted adamantane cage lacks the high symmetry of the parent hydrocarbon, leading to more complex spectra.[8]

-

¹H NMR Spectroscopy: The spectrum is expected to show several broad signals corresponding to the protons of the adamantane cage. The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) would appear as a distinct singlet. The two acidic protons of the carboxyl groups will likely appear as a very broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acids, the quaternary carbons of the adamantane cage at positions 1 and 3, and the various CH and CH₂ groups of the cage.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 12.0 (very broad s, 2H) | 175 - 185 |

| -CH₂-COOH | ~2.2 (s, 2H) | 35 - 45 |

| Adamantane CH | 1.8 - 2.1 (m) | 35 - 45 |

| Adamantane CH₂ | 1.6 - 1.9 (m) | 25 - 35 |

| Adamantane C (quaternary) | - | 40 - 50 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups and the adamantane cage.[9][10]

-

Protocol:

-

Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Very broad |

| C-H stretch (Adamantane) | 2850 - 2950 | Strong, sharp |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Very strong, sharp |

| C-O stretch / O-H bend | 1210 - 1440 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[11]

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze using an electrospray ionization (ESI) source in negative ion mode.

-

-

Expected Data: The molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol .[6]

-

Molecular Ion: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 237.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.[12] The adamantane cage may also undergo characteristic fragmentation.

-

| Ion | Expected m/z | Description |

| [M-H]⁻ | 237 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 219 | Loss of water |

| [M-H-CO₂]⁻ | 193 | Loss of carbon dioxide |

| [Ad-CH₂COOH]⁻ | 193 | Loss of carboxymethyl group from C3 and H from C1-COOH |

Elemental Analysis

This technique provides the percentage composition of carbon and hydrogen, which can be compared against the theoretical values calculated from the molecular formula (C₁₃H₁₈O₄).

-

Theoretical Values:

-

Carbon (C): 65.53%

-

Hydrogen (H): 7.61%

-

-

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the purity and elemental composition of the synthesized compound.

Conclusion

The adamantane scaffold continues to be a cornerstone in the design of novel therapeutics. This compound represents a versatile, bifunctional building block with significant potential for applications in drug discovery and materials science. The multi-step synthetic route outlined in this guide, while requiring careful execution, is based on reliable and well-understood organic reactions. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures a self-validating process to confirm the structure and purity of the final product. This guide provides researchers with the foundational knowledge and practical insights necessary to synthesize and utilize this valuable compound in their scientific endeavors.

References

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (2024). Adamantane. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives. Retrieved from [Link]

-

Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]

-

AIP Publishing. (2012). Rotationally resolved infrared spectroscopy of adamantane. Retrieved from [Link]

-

Connect Molecules. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

-

PubMed. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved from [Link]

- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid.

-

Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Retrieved from [Link]

-

ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2023). Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH+(H2O)n. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

-

NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 6. CAS 56531-58-9: 3-(Carboxymethyl)-1-adamantanecarboxylic a… [cymitquimica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

Adamantane-1,3-diacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in petroleum in 1933.[1] Its unique cage-like structure, conferring exceptional thermal and chemical stability, has made it a privileged scaffold in medicinal chemistry and materials science.[2][3] The introduction of functional groups onto the adamantane core unlocks a vast chemical space, leading to derivatives with a wide array of applications, from antiviral drugs to advanced polymers.[4][5] This guide focuses on a specific derivative, Adamantane-1,3-diacetic acid, a molecule with significant potential as a versatile building block. Its bifunctional nature, combining the rigid adamantane core with two carboxylic acid moieties spaced at the 1 and 3 positions, makes it an attractive component for creating well-defined molecular architectures. This document provides an in-depth exploration of the chemical properties of Adamantane-1,3-diacetic acid, offering insights into its synthesis, characterization, and potential applications for professionals in research and drug development.

Physicochemical Properties

Adamantane-1,3-diacetic acid is a white to light yellow crystalline powder.[6] The defining feature of this molecule is the rigid adamantane cage, which dictates its three-dimensional structure and influences its physical and chemical behavior. The two acetic acid groups are attached to the bridgehead positions of the adamantane core, providing sites for further chemical modification.

| Property | Value | Source |

| CAS Number | 17768-28-4 | [6] |

| Molecular Formula | C₁₄H₂₀O₄ | [6] |

| Molecular Weight | 252.31 g/mol | [6] |

| Melting Point | 234-237 °C | [6] |

| Boiling Point | 453.9 ± 18.0 °C (Predicted) | [6] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 4.42 ± 0.10 (Predicted) | [6] |

| Solubility | Very faint turbidity in hot Methanol | [6] |

Synthesis and Reactivity

The synthesis of Adamantane-1,3-diacetic acid is not directly reported in a single detailed protocol in the reviewed literature. However, a highly efficient synthesis of its immediate precursor, 1,3-adamantanedicarboxylic acid, has been described, providing a clear pathway to the target molecule.[2][7] The subsequent homologation of the dicarboxylic acid to the diacetic acid can be achieved through established synthetic methodologies such as the Arndt-Eistert reaction.[8][9][10]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Adamantane-1,3-diacetic acid.

Experimental Protocols

Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid (Based on Zhu et al.) [2][7][11]

-

To a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 1-adamantanecarboxylic acid (1.0 eq).

-

Add a mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous formic acid dropwise over several hours while maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for an additional hour.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then dissolve it in an aqueous NaOH solution.

-

Separate the clear solution and acidify with HCl to a pH of 3 to precipitate the 1,3-adamantanedicarboxylic acid.

-

Filter the product, wash with water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Step 2: Arndt-Eistert Homologation to Adamantane-1,3-diacetic Acid (Proposed Protocol) [8][9][10]

-

Formation of the Diacid Chloride: Treat 1,3-adamantanedicarboxylic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or benzene. The reaction is typically performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield the crude diacid chloride.

-

Reaction with Diazomethane: Dissolve the diacid chloride in an anhydrous, inert solvent (e.g., diethyl ether or THF). Cool the solution to 0 °C and slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists. It is crucial to use at least two equivalents of diazomethane per carboxylic acid group to react with the acid chloride and neutralize the generated HCl.

-

Wolff Rearrangement: To the solution of the bis(diazoketone), add a catalyst such as silver oxide (Ag₂O) or silver benzoate, and water as the nucleophile. The reaction can be carried out at room temperature or with gentle heating, or by photochemical means. The Wolff rearrangement will produce a ketene intermediate, which is then trapped by water to form the desired Adamantane-1,3-diacetic acid.

-

Work-up and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified, and the product is extracted with an organic solvent. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic adamantane core. The protons on the adamantane cage will appear as a series of broad multiplets in the region of 1.5-2.5 ppm. The two methylene protons of the acetic acid groups (-CH₂COOH) are diastereotopic and will likely appear as a singlet or a pair of doublets around 2.2-2.6 ppm. The acidic protons of the carboxylic acid groups (-COOH) will appear as a broad singlet far downfield, typically between 10 and 13 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the adamantane core and the acetic acid moieties. The adamantane carbons will resonate in the aliphatic region, typically between 28 and 45 ppm. The bridgehead carbons attached to the acetic acid groups will be shifted downfield compared to the unsubstituted adamantane. The methylene carbons of the acetic acid groups (-CH₂COOH) are expected to appear around 40-50 ppm. The carbonyl carbons of the carboxylic acid groups (-COOH) will be the most downfield, appearing in the range of 170-180 ppm.[1][13][14]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.[15][16]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the adamantane cage will appear just below 3000 cm⁻¹.

-

C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum of Adamantane-1,3-diacetic acid is expected to show a molecular ion peak (M⁺) at m/z 252. The fragmentation pattern will likely involve the loss of one or both carboxylic acid groups, as well as fragmentation of the adamantane cage itself, which is a characteristic feature of adamantane derivatives.[6][17][18] Common fragments would include [M - COOH]⁺, [M - 2COOH]⁺, and various hydrocarbon fragments resulting from the breakdown of the adamantane core.

Applications in Research and Development

The unique structural features of Adamantane-1,3-diacetic acid make it a promising candidate for various applications in both materials science and medicinal chemistry.

Polymer Chemistry

The bifunctional nature of Adamantane-1,3-diacetic acid allows it to be used as a monomer in polymerization reactions.[3] The rigid adamantane core can impart desirable properties to polymers, such as increased thermal stability, enhanced mechanical strength, and a higher glass transition temperature.[2] It can be used to synthesize polyesters, polyamides, and other condensation polymers.

Caption: Use of Adamantane-1,3-diacetic acid as a monomer.

Supramolecular Chemistry and Crystal Engineering

The two carboxylic acid groups can participate in hydrogen bonding and coordination with metal ions, making Adamantane-1,3-diacetic acid a valuable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).[19] The rigid and well-defined geometry of the adamantane spacer can lead to the formation of predictable and robust crystalline networks with potential applications in gas storage, catalysis, and separation.

Drug Delivery and Medicinal Chemistry

The lipophilic adamantane core can enhance the bioavailability and metabolic stability of drug molecules.[4] Adamantane-1,3-diacetic acid can be used as a linker to conjugate drugs to carrier molecules or to create bivalent drugs that can interact with two biological targets simultaneously. The carboxylic acid groups provide convenient handles for attaching other molecules through amide or ester linkages. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[16][20]

Biological and Toxicological Profile (Inferred)

Direct toxicological data for Adamantane-1,3-diacetic acid is not available in the reviewed literature. However, studies on related adamantane carboxylic acids provide some insights into its potential biological effects.

Some adamantane carboxylic acids have been shown to exhibit mitochondrial toxicity.[21] For instance, 3,5-dimethyladamantane-1-carboxylic acid was found to inhibit state 3 respiration and increase the production of reactive oxygen species in isolated mitochondria.[21] This suggests that Adamantane-1,3-diacetic acid could potentially have similar effects and should be handled with appropriate safety precautions in a laboratory setting.

On the other hand, many adamantane derivatives are well-tolerated and have been successfully developed into clinically used drugs.[20] The biological activity and toxicity of Adamantane-1,3-diacetic acid would need to be experimentally determined. In silico prediction tools could also be employed to estimate its potential bioactivity and toxicity profile.[20][22]

Conclusion

Adamantane-1,3-diacetic acid is a fascinating molecule that combines the robust and rigid adamantane scaffold with the versatile reactivity of two carboxylic acid functional groups. While detailed experimental data for this specific compound is still emerging, its chemical properties can be confidently inferred from its well-studied precursors and analogous structures. Its potential as a monomer for high-performance polymers, a linker in supramolecular chemistry, and a scaffold in drug discovery makes it a valuable tool for researchers and scientists. Further investigation into its synthesis, reactivity, and biological properties will undoubtedly uncover new and exciting applications for this unique adamantane derivative.

References

- Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

-

IR: carboxylic acids. University of California, Los Angeles. Available from: [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Available from: [Link]

-

Adamantane - Wikipedia. Wikipedia. Available from: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. OpenStax. Available from: [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

-

1,3-Adamantanediacetic acid | CAS#:17768-28-4 | Chemsrc. Chemsrc.com. Available from: [Link]

- Mass spectrometry of diamantane and some adamantane deriv

-

Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids | Request PDF. ResearchGate. Available from: [Link]

-

Arndt-Eistert Synthesis - Organic Chemistry Portal. Organic-chemistry.org. Available from: [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. NROChemistry. Available from: [Link]

-

Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. ResearchGate. Available from: [Link]

-

The mass spectrum of adamantane dication fragmentation after CH... - ResearchGate. ResearchGate. Available from: [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available from: [Link]

-

Synthesis of adamantane-1,3-dicarboxylic acid derivatives and predicting the spectrum of their biological activity. Zaporozhye Medical Journal. Available from: [Link]

-

Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane | Asian Journal of Chemistry. Asian Journal of Chemistry. Available from: [Link]

-

Arndt–Eistert reaction - Grokipedia. Grokipedia. Available from: [Link]

-

Arndt–Eistert reaction - Wikipedia. Wikipedia. Available from: [Link]

- CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents. Google Patents.

-

Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation | Macromolecules - ACS Publications. ACS Publications. Available from: [Link]

-

Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. Free Article [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. 1,3-Adamantanediacetic acid(17768-28-4) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. butlerov.com [butlerov.com]

- 21. researchgate.net [researchgate.net]

- 22. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-Carboxyadamantane-1-acetic acid (CAS 56531-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxyadamantane-1-acetic acid, identified by CAS number 56531-58-9, is a dicarboxylic acid derivative of adamantane.[1][2] The adamantane core, a rigid, strain-free tricyclic alkane, imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science.[3] The precise structural elucidation of such molecules is paramount for understanding their function and ensuring their purity and identity in research and development settings.

This guide provides a comprehensive, in-depth analysis of the core methodologies required to unequivocally determine and verify the structure of 3-Carboxyadamantane-1-acetic acid. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow, explaining the causality behind experimental choices and providing self-validating protocols for robust structural confirmation.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the compilation of known data for the target compound. This information serves as a reference against which experimental results will be compared.

| Property | Value | Source |

| CAS Number | 56531-58-9 | [1][2] |

| IUPAC Name | 3-(carboxymethyl)adamantane-1-carboxylic acid | [2] |

| Molecular Formula | C₁₃H₁₈O₄ | [1][2] |

| Molecular Weight | 238.28 g/mol | [2] |

| Appearance | Off-white powder | Maohuan Chemical |

| Melting Point | 91-95 °C | Maohuan Chemical |

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of 3-Carboxyadamantane-1-acetic acid

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1-Adamantaneacetic acid (1 equivalent).

-

Acidic Medium : Add a mixture of concentrated sulfuric acid (98%) and nitric acid (65%). The sulfuric acid acts not only as a solvent but also enhances the oxidative potential of the nitric acid.[4]

-

Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.

-

Carboxylation : Slowly add anhydrous formic acid dropwise via the dropping funnel over several hours, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.

-

Work-up : Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification :

-

Filter the crude product and wash it thoroughly with cold deionized water.

-

Dissolve the solid in an aqueous sodium hydroxide solution.

-

Separate the clear solution and acidify it with hydrochloric acid to a pH of approximately 3 to re-precipitate the purified product.

-

Filter the purified product, wash with water, and dry under a vacuum.

-

-

Characterization : The resulting white solid should be characterized by the spectroscopic methods detailed in the following sections to confirm its identity as 3-Carboxyadamantane-1-acetic acid.

Core Structural Analysis Workflow

The definitive structural confirmation of 3-Carboxyadamantane-1-acetic acid relies on a synergistic application of several key analytical techniques. The workflow is designed to provide orthogonal data points, each validating the others, to build an irrefutable structural assignment.

Caption: Figure 1. Overall Workflow for Structural Verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] For 3-Carboxyadamantane-1-acetic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns, which is crucial for confirming the substitution pattern on the adamantane cage.

Experimental Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing : Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 2H | -COOH | Acidic protons are typically downfield and broad. |

| ~2.1-2.3 | Singlet | 2H | -CH₂-COOH | Protons alpha to a carbonyl group are deshielded. |

| ~1.6-2.1 | Multiplet | 14H | Adamantane cage protons | The rigid cage structure results in overlapping signals for the CH and CH₂ groups. |

¹³C NMR Spectroscopy

Causality: Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule, confirming the presence of the adamantane skeleton and the two carboxylic acid functionalities. The chemical shifts are highly sensitive to the local electronic environment.[5]

Experimental Protocol:

-

Sample Preparation : Use the same sample prepared for ¹H NMR.

-

Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing : Process the FID, phase, and baseline correct the spectrum.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -C OOH | Carboxylic acid carbonyl carbons are significantly downfield. |

| ~172 | -CH₂-C OOH | Acetic acid carbonyl carbon. |

| ~40-45 | -C H₂-COOH | Carbon alpha to a carbonyl group. |

| ~27-40 | Adamantane cage carbons | The adamantane carbons will appear in this region, with bridgehead carbons (C-1, C-3, C-5, C-7) and methylene carbons having distinct chemical shifts.[5] |

Part 2: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. This is a critical step for confirming the molecular formula.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Mass Spectrum Data:

| m/z | Interpretation | Rationale |

| 238 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |

| 193 | [M - COOH]⁺ | Loss of a carboxylic acid radical. |

| 179 | [M - CH₂COOH]⁺ | Loss of the carboxymethyl radical. |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a very stable and often prominent fragment for adamantane derivatives. |

The fragmentation will likely be dominated by the loss of the carboxylic acid groups and the formation of the stable adamantyl cation.[6][7]

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-Carboxyadamantane-1-acetic acid, it will confirm the presence of the carboxylic acid O-H and C=O bonds, as well as the alkane C-H bonds of the adamantane cage.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation : Place a small amount of the powdered sample directly onto the ATR crystal.

-

Acquisition : Collect the spectrum over a range of approximately 4000-400 cm⁻¹.

-

Data Processing : Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2500-3300 (broad) | O-H stretch | The broadness is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| ~2900-2850 | C-H stretch (alkane) | Characteristic of the adamantane cage C-H bonds. |

| ~1700 | C=O stretch | Strong absorption characteristic of the carboxylic acid carbonyl group. |

Part 4: Single-Crystal X-ray Crystallography

Causality: While the spectroscopic methods described above provide compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Workflow for X-ray Crystallography

Caption: Figure 2. X-ray Crystallography Workflow.

Experimental Protocol:

-

Crystal Growth : Growing a high-quality single crystal is the most critical and often challenging step.[8][9]

-

Method : Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to near saturation.

-

Procedure : Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

-

Data Collection :

-

Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[8]

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

-

Structure Solution and Refinement :

-

Process the collected data to obtain a set of reflection intensities.

-

Solve the "phase problem" using direct methods, which is standard for small molecules.[9][10]

-

Build an initial atomic model based on the resulting electron density map.

-

Refine the model iteratively against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

-

The final refined structure will provide definitive proof of the connectivity of the adamantane cage and the positions of the carboxymethyl and carboxylic acid groups at the C1 and C3 bridgehead positions.

Conclusion

The structural analysis of 3-Carboxyadamantane-1-acetic acid (CAS 56531-58-9) is a multi-faceted process that requires the logical application of several complementary analytical techniques. By following the workflow and protocols outlined in this guide—from synthesis and purification to comprehensive spectroscopic and crystallographic analysis—researchers can achieve an unequivocal and robust confirmation of its molecular structure. This level of analytical rigor is essential for ensuring data integrity and advancing the application of this unique adamantane derivative in drug development and materials science.

References

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Belanger-Gariepy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry, 68(7), 1163-1171.

-

Dartmouth Undergraduate Journal of Science. (2009, November 21). X-Ray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Maohuan Chemical. (n.d.). 3-carboxymethyl adamantane-1-carboxylic acid|56531-58-9. Retrieved from [Link]

-

Griti. (2016, September 21). Interpreting Mass Spectra Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

- Lippmaa, E., Pehk, T., & Past, J. (1970). ¹³C NMR spectra of adamantane derivatives. Tetrahedron Letters, 11(2), 121-124.

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

-

StudyGuides.com. (n.d.). Structural X-ray Crystallography. Retrieved from [Link]

-

NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Carboxyadamantane-1-acetic acid. Retrieved from [Link]

Sources

- 1. CAS 56531-58-9: 3-(Carboxymethyl)-1-adamantanecarboxylic a… [cymitquimica.com]

- 2. 3-Carboxyadamantane-1-acetic acid | C13H18O4 | CID 4564024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. kbfi.ee [kbfi.ee]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

Mass spectrometry of 3-(Carboxymethyl)adamantane-1-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Carboxymethyl)adamantane-1-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS 56531-58-9). With a molecular formula of C₁₃H₁₈O₄ and a monoisotopic mass of 238.1154 Da, this dicarboxylic acid derivative presents unique analytical challenges due to its polarity and the inherent stability of its adamantane core.[1] This document outlines field-proven methodologies, including direct analysis via electrospray ionization (ESI) and strategies employing chemical derivatization to enhance analytical performance. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the predictable fragmentation pathways critical for structural confirmation and quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.

Introduction: The Analytical Significance of an Adamantane Dicarboxylic Acid

This compound is a unique molecule combining a rigid, three-dimensional adamantane cage with two carboxylic acid functional groups. The adamantane structure is known for its thermal and chemical stability, making it a valuable scaffold in medicinal chemistry and materials science.[1] The presence of two acidic moieties imparts significant polarity, influencing its solubility and interaction with biological systems.

Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise mass measurement, structural elucidation through fragmentation analysis (MS/MS), and sensitive quantification.[1] However, the inherent properties of dicarboxylic acids—high polarity, low volatility, and potential for in-source fragmentation or metal adduction—necessitate carefully designed analytical strategies to achieve reliable and reproducible results. This guide addresses these challenges head-on, offering practical solutions grounded in established chemical principles.

Foundational Strategy: Direct Analysis vs. Chemical Derivatization

The primary decision point in the analysis of this compound is whether to proceed with direct analysis or employ chemical derivatization. The choice depends on the analytical objective, sample matrix, and available instrumentation.

Direct Analysis: Typically performed using Liquid Chromatography (LC) coupled with ESI-MS in negative ion mode. This approach is rapid and avoids sample manipulation but can suffer from poor retention in reversed-phase chromatography and potential ion suppression.

Chemical Derivatization: This involves chemically modifying the carboxylic acid groups to reduce polarity and improve analytical characteristics. Esterification is a common and effective strategy.[2][3] The causality behind this choice is twofold:

-

Improved Chromatography: Converting the polar carboxyl groups to less polar esters enhances retention on standard C18 reversed-phase columns.

-

Enhanced Ionization: Derivatization allows for robust ionization in the positive ion mode, which is often more sensitive and specific than negative mode ESI.[4] Charge-reversal derivatization, for example, adds a permanently charged moiety, significantly boosting ESI efficiency.[4]

The following workflow diagram illustrates this strategic decision process.

Caption: Strategic workflow for the MS analysis of this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating quality controls and clear endpoints.

Protocol 1: Direct Analysis via LC-ESI-MS (Negative Ion Mode)

This method is suitable for rapid screening and analysis of relatively clean samples.

-

1. Sample Preparation:

-

1.1. Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

1.2. Serially dilute the stock solution with an initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards and a 1 µg/mL QC sample.

-

1.3. For matrix samples, perform a protein precipitation or solid-phase extraction as required, ensuring the final extract is compatible with the mobile phase.

-

1.4. Filter all samples through a 0.22 µm syringe filter before injection.

-

-

2. LC-MS Instrumentation & Parameters:

-

LC System: Standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI Negative.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 50-500.

-

-

3. Expected Outcome:

-

Detection of the singly deprotonated ion [M-H]⁻ at m/z 237.1081 and the doubly deprotonated ion [M-2H]²⁻ at m/z 118.0504. The relative intensity of these ions will depend on the source conditions and pH.

-

Protocol 2: Analysis via Derivatization and LC-ESI-MS/MS (Positive Ion Mode)

This protocol is recommended for quantitative applications requiring high sensitivity and selectivity. We describe a classic esterification to form the di-butyl ester.

-

1. Derivatization (Dibutyl Ester Formation):

-

1.1. Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

-

1.2. Add 200 µL of 3N HCl in n-butanol. This reagent can be prepared by slowly adding acetyl chloride to cold n-butanol.

-

1.3. Cap the vial tightly and heat at 65°C for 60 minutes. This step drives the Fischer esterification reaction to completion.[2][3]

-

1.4. After cooling to room temperature, evaporate the reagent under nitrogen.

-

1.5. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

-

-

2. LC-MS/MS Instrumentation & Parameters:

-

LC System: As described in Protocol 1.

-

MS System: Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: +4.0 kV.

-

Source/Desolvation Temperatures: As in Protocol 1.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural confirmation.

-

Precursor Ion: The protonated di-butyl ester derivative [M_deriv+H]⁺ at m/z 351.2428.

-

Collision Energy: Optimize between 15-40 eV to maximize the intensity of specific product ions.

-

-

3. Expected Outcome:

-

A robust and reproducible chromatographic peak for the derivatized analyte with sensitive detection in positive ion mode. MS/MS analysis will yield characteristic fragment ions suitable for confident identification and quantification.

-

Interpretation of Mass Spectra: Fragmentation Pathways

Understanding the fragmentation of this compound is crucial for its unambiguous identification. The stable adamantane cage directs fragmentation through the more labile carboxymethyl and carboxylic acid groups.

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 237.1)

In negative ion mode, collision-induced dissociation (CID) of the deprotonated molecule primarily involves neutral losses associated with the carboxyl groups.

-

Loss of CO₂ (44.0 Da): A characteristic fragmentation for carboxylates, leading to a product ion at m/z 193.1 .

-

Loss of H₂O (18.0 Da): While less common from a simple carboxylate, it can occur.

-

Loss of the entire carboxymethyl group (•CH₂COOH, 59.0 Da): This radical loss can also lead to significant fragments.

Positive Ion Mode Fragmentation (Di-butyl Ester Derivative, [M_deriv+H]⁺, m/z 351.2)

The fragmentation of the protonated di-butyl ester derivative is highly diagnostic.

-

Loss of Butene (C₄H₈, 56.1 Da): A classic loss from protonated butyl esters via a McLafferty-type rearrangement, resulting in the corresponding carboxylic acid. A single loss gives an ion at m/z 295.2 , and a double loss gives an ion at m/z 239.1 .

-

Loss of Butanol (C₄H₁₀O, 74.1 Da): Direct loss of the alcohol moiety produces a key fragment ion. A single loss gives an ion at m/z 277.1 .

-

Cleavage of the Adamantane Core: While the adamantane cage is robust, high-energy collisions can induce ring cleavage, often resulting in the loss of a C₄H₉ radical (57.1 Da).

The diagram below visualizes the primary fragmentation pathways for the derivatized molecule.

Caption: Predicted fragmentation of the protonated di-butyl ester of the target analyte.

Quantitative Data Summary

The table below summarizes the key mass-to-charge ratios for use in developing analytical methods. High-resolution masses are provided for confident identification.

| Analyte Form | Precursor Ion (m/z) | Expected HRMS (m/z) | Key Product Ion(s) (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| Underivatized (Negative ESI) | [M-H]⁻ | 237.1081 | 193.1180 | 44.0 (CO₂) | Deprotonated adamantane with one carboxymethyl group |

| [M-2H]²⁻ | 118.0504 | - | - | Doubly deprotonated molecule | |

| Di-butyl Ester Derivative (Positive ESI) | [M_deriv+H]⁺ | 351.2428 | 295.1802 | 56.1 (C₄H₈) | Mono-butyl ester, mono-acid form |

| 277.1850 | 74.1 (C₄H₁₀O) | Acylium ion from loss of one butoxy group | |||

| 239.1176 | 112.1 (2 x C₄H₈) | Protonated di-acid form (original molecule) |

Conclusion

The mass spectrometric analysis of this compound requires a methodical approach that considers the molecule's inherent chemical properties. While direct analysis in negative ion mode offers a rapid screening method, derivatization to form esters provides a more robust, sensitive, and selective strategy for demanding quantitative applications. The protocols and fragmentation data presented in this guide serve as a validated starting point for researchers to develop and implement reliable LC-MS methods. By understanding the causality behind these experimental choices, scientists can confidently characterize and quantify this and other challenging adamantane derivatives, advancing research in drug development and chemical sciences.

References

-

PubChem Compound Summary for CID 286125, 3-Methyladamantane-1-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

PubChem Compound Summary for CID 365221, 3-Aminoadamantane-1-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Adamantane-1-carboxylic acid. NIST WebBook. (n.d.). Retrieved January 10, 2026, from [Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

-

Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. (2022). Retrieved January 10, 2026, from [Link]

-

Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry. (1970). Retrieved January 10, 2026, from [Link]

-

PubChem Compound Summary for CID 2736518, 3-Hydroxyadamantane-1-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. (2024). Retrieved January 10, 2026, from [Link]

-

Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. (2002). Retrieved January 10, 2026, from [Link]

-

Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. (1995). Retrieved January 10, 2026, from [Link]

-

Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. (2002). Retrieved January 10, 2026, from [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. (2023). Retrieved January 10, 2026, from [Link]

-

THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Biblioteka Nauki. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. (1980). Retrieved January 10, 2026, from [Link]

-

1-Adamantanecarboxylic acid. Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. (2020). Retrieved January 10, 2026, from [Link]

-

Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. (1980). Retrieved January 10, 2026, from [Link]

-

Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. University of Surrey. (n.d.). Retrieved January 10, 2026, from [Link]

-

Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Taylor & Francis Online. (2018). Retrieved January 10, 2026, from [Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. (2018). Retrieved January 10, 2026, from [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. (2012). Retrieved January 10, 2026, from [Link]

-

Tannic Acid: a Novel Calibrator for Facile and Accurate Mass Measurement of Electrospray Ionization Mass Spectrometry. ResearchGate. (2022). Retrieved January 10, 2026, from [Link]

Sources

- 1. CAS 56531-58-9: 3-(Carboxymethyl)-1-adamantanecarboxylic a… [cymitquimica.com]

- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

Solubility of adamantane-1,3-diacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of Adamantane-1,3-diacetic Acid in Organic Solvents

Abstract

Adamantane-1,3-diacetic acid is a unique molecule featuring a rigid, lipophilic diamondoid core functionalized with two polar carboxylic acid groups. This bifunctional nature creates a complex solubility profile that is critical for its application in drug development, polymer chemistry, and materials science. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment across various organic solvent classes, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, scientists, and formulation experts who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Structural Dichotomy of Adamantane-1,3-diacetic Acid

The adamantane cage is a perfectly symmetrical, strain-free hydrocarbon (C₁₀H₁₆) that imparts exceptional thermal stability and lipophilicity to its derivatives.[1][2] Its rigid structure is a foundational building block in medicinal chemistry and polymer science. When functionalized at the 1 and 3 positions with acetic acid groups, the resulting molecule, adamantane-1,3-diacetic acid (A-1,3-DAA), presents a fascinating challenge in solubility prediction and management.

The molecule's character is split:

-

The Adamantane Core: A bulky, nonpolar, and hydrophobic cage that favors interactions with nonpolar organic solvents through van der Waals forces.[3]

-

The Diacetic Acid Groups: Two highly polar, hydrophilic carboxylic acid moieties capable of forming strong hydrogen bonds and engaging in dipole-dipole interactions.[4] These groups favor dissolution in polar solvents.

Understanding how to navigate this structural dichotomy is paramount for any application involving A-1,3-DAA, from designing drug delivery systems to creating novel co-crystals or polymers. This guide will first deconstruct the theoretical underpinnings of its solubility before providing a robust framework for empirical determination.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like adamantane-1,3-diacetic acid is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Physicochemical Properties:

-

Predicted pKa: ~4.42[6]

The exceptionally high melting point is a critical data point. It strongly suggests that the crystal lattice energy of A-1,3-DAA is substantial. The carboxylic acid groups likely form strong intermolecular hydrogen bonds, locking the molecules into a stable, high-energy crystal structure. Consequently, a significant amount of energy from solvent-solute interactions is required to overcome this lattice energy and achieve dissolution.

The principle of "like dissolves like" provides a foundational but incomplete picture. A more nuanced view considers the specific intermolecular forces at play.

Caption: Intermolecular forces between A-1,3-DAA and solvent classes.

Predictive Solubility Profile Across Solvent Classes

Lacking extensive published quantitative data, we can construct a predictive profile based on the molecule's structure and the principles discussed above.

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene)

-

Analysis: These solvents interact favorably with the large adamantane core. However, they cannot form hydrogen bonds or strong dipole-dipole interactions to solvate the two carboxylic acid groups. Critically, they offer insufficient energy to overcome the high crystal lattice energy dominated by the hydrogen bonding between the acid moieties.

-

Prediction: Poor to Insoluble.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

-

Analysis: These solvents possess strong dipoles capable of interacting with the carboxylic acid groups. Solvents like DMSO are also strong hydrogen bond acceptors. While they do not solvate the hydrophobic adamantane cage as effectively, their strong interactions with the polar functional groups are more likely to provide the energy needed to disrupt the crystal lattice. For other dicarboxylic acids, acetone has been shown to be an effective solvent.[9][10]

-

Prediction: Moderate to Good Solubility. DMSO is predicted to be the most effective solvent in this class due to its high polarity and hydrogen bond accepting capability.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

-

Analysis: This class presents the most complex scenario.

-

Alcohols (Methanol, Ethanol): These solvents are amphiphilic. The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups.[11] The alkyl portion can interact with the adamantane core. This dual nature makes them strong candidates for effective solvents. Indeed, one source notes a "very faint turbidity in hot Methanol," suggesting some solubility that increases with temperature.[6]

-

Water: The small, highly polar water molecules will strongly solvate the carboxylic acid groups. However, the large, hydrophobic adamantane cage will cause significant disruption to the hydrogen-bonding network of water, leading to a large unfavorable entropic cost. Therefore, despite the polar groups, aqueous solubility is expected to be very low.[1][12]

-

-

Prediction:

-

Alcohols: Good to High Solubility , likely increasing with temperature.

-

Water: Very Low to Insoluble.

-

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform)

-

Analysis: These solvents are weakly polar and can engage in some dipole-dipole interactions. Adamantane itself shows good solubility in chloroform.[1] They may offer a balance, solvating the cage while providing some interaction with the acid groups.

-

Prediction: Low to Moderate Solubility.

Data Summary: A Predictive Assessment

The following table summarizes the predicted solubility of adamantane-1,3-diacetic acid. It is crucial to recognize that this table is a predictive guide based on chemical theory and should be validated by the experimental protocol outlined in the subsequent section.

| Solvent Class | Representative Solvents | Predicted Solubility | Key Rationale |

| Nonpolar | Hexane, Toluene | Insoluble | Fails to solvate polar di-acid groups and overcome high crystal lattice energy. |

| Polar Aprotic | Acetone, THF, DMSO | Moderate to Good | Strong dipole interactions and H-bond acceptance solvate acid groups effectively. |

| Polar Protic | Methanol, Ethanol | Good to High | Amphiphilic nature solvates both the hydrophobic core and the hydrophilic acid groups via H-bonding. |

| Aqueous | Water | Very Low / Insoluble | Large hydrophobic core leads to unfavorable entropic cost, outweighing hydration of acid groups. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Offers a weak compromise in solvating both the nonpolar cage and, to a lesser extent, the polar groups. |

Experimental Protocol: Isothermal Shake-Flask Method

For generating reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[13][14] It is a robust procedure that allows a solute-solvent mixture to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The protocol below is designed to be self-validating by confirming that equilibrium has been reached.

Workflow Diagram

Caption: Experimental workflow for the isothermal shake-flask method.

Step-by-Step Methodology

Objective: To determine the saturation solubility of adamantane-1,3-diacetic acid in a selected organic solvent at a constant temperature.

Materials:

-

Adamantane-1,3-diacetic acid (purity > 97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Isothermal orbital shaker or shaking water bath

-

Calibrated thermometer

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid A-1,3-DAA to a series of vials. "Excess" is critical; a persistent solid phase must be visible throughout the experiment. A starting point is ~20-50 mg per 1 mL of solvent.

-

Accurately pipette a known volume (e.g., 2 mL) of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Begin agitation at a rate sufficient to keep the solid suspended but not so vigorous as to cause splashing.

-

Self-Validation Step: To ensure equilibrium is reached, sample different vials at staggered time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration ceases to increase between time points. For a robust study, a single 48h or 72h time point may be sufficient after initial validation.[15]

-

-

Sampling and Phase Separation:

-

Stop the shaker and allow the vials to stand undisturbed in the isothermal bath for at least 30 minutes to allow the excess solid to sediment.

-

Carefully draw an aliquot of the supernatant into a syringe.

-

Immediately attach a syringe filter and dispense the clear filtrate into a clean, labeled vial. This step is crucial to remove all undissolved particulates.

-

-

Analysis:

-

Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC.

-

Inject the diluted sample into the HPLC system.

-

Calculate the concentration of A-1,3-DAA in the original filtrate based on the dilution factor and a pre-established calibration curve.

-

The final solubility is reported in units such as mg/mL or mol/L.

-

Conclusion

The solubility of adamantane-1,3-diacetic acid is a complex interplay between its bulky, nonpolar adamantane core and its two polar, hydrogen-bonding carboxylic acid groups. Theoretical analysis predicts that its solubility will be poor in nonpolar solvents and highest in polar solvents, particularly alcohols like methanol and ethanol, which can effectively solvate both ends of the molecule. The high melting point of the compound indicates a strong crystal lattice, a significant energy barrier that only the most favorable solute-solvent interactions can overcome. Due to the scarcity of published data, the detailed isothermal shake-flask protocol provided in this guide serves as a necessary and robust tool for researchers to generate precise, reliable, and defensible solubility data essential for advancing its use in pharmaceutical and material science applications.

References

-

Vertex AI Search Result[1]: Information on the general solubility of adamantane in water and organic solvents.

-

Vertex AI Search Result[16]: General physical characteristics and solubility trends of dicarboxylic acids.

-

Vertex AI Search Result[11]: Research on the odd-even effect on the solubility of dicarboxylic acids in organic solvents like ethanol and acetone.

-

Vertex AI Search Result[13]: Abstract describing the use of the shake-flask method for determining the solubility of adamantane derivatives.

-

Vertex AI Search Result[9]: Research paper discussing the solubility of dicarboxylic acid mixtures in solvents including acetone.

-

Vertex AI Search Result[8]: Chemical supplier webpage listing the melting point of 1,3-Adamantanediacetic acid.

-

Vertex AI Search Result[14]: Abstract detailing the determination of solubility for adamantane sulfonamide derivatives using the isothermal saturation method.

-

Vertex AI Search Result[17]: Educational material on the properties of dicarboxylic acids, including solubility trends.

-

Vertex AI Search Result[3]: Technical support document discussing the solubility of a nonpolar adamantane derivative and troubleshooting steps.

-

Vertex AI Search Result[10]: Study on the solubility of dicarboxylic acid mixtures in acetone, ethyl acetate, and hexane.

-

Vertex AI Search Result[5]: Chemical database providing physical properties like melting point and molecular formula for 1,3-Adamantanediacetic acid.

-

Vertex AI Search Result[18]: Experimental guide for determining the solubility of organic compounds.

-

Vertex AI Search Result[19]: Protocol for determining the solubility class of organic compounds.

-

Vertex AI Search Result[20]: Research paper describing a high-throughput experimental procedure for measuring API solubility in organic solvents.

-

Vertex AI Search Result[21]: Industry article on the purpose and design of solubility studies for active pharmaceutical ingredients (APIs).

-

Vertex AI Search Result[22]: Laboratory procedure for determining the solubility of compounds in various aqueous solutions.

-

Vertex AI Search Result[2]: Wikipedia article on adamantane, describing its physical properties including solubility.

-

Vertex AI Search Result[6]: Chemical database providing properties of 1,3-Adamantanediacetic acid, including melting point, predicted pKa, and a qualitative solubility note in methanol.

-

Vertex AI Search Result[23]: Research article on the solubility of halogenated hydrocarbons in organic solvents.

-

Vertex AI Search Result[24]: WHO guidance document on conducting equilibrium solubility studies for API classification.

-

Vertex AI Search Result[15]: WHO protocol for conducting equilibrium solubility experiments, including recommendations for ensuring equilibrium is reached.

-

Vertex AI Search Result[25]: PubChem database entry for a related compound, adamantane-1,3,5-tricarboxylic acid.

-

Vertex AI Search Result[12]: Video demonstrating the decreasing solubility of carboxylic acids in water as carbon chain length increases.

-

Vertex AI Search Result[26]: Forum discussion explaining the factors affecting dicarboxylic acid solubility in aqueous and basic solutions.

-

Vertex AI Search Result[27]: ResearchGate discussion on guidelines for conducting solubility studies with small amounts of compound.

-

Vertex AI Search Result[28]: Laboratory manual describing solubility tests to identify unknown organic compounds.

-

Vertex AI Search Result[7]: Sigma-Aldrich product page listing properties for 1,3-Adamantanediacetic acid, including melting point and molecular weight.

-

Vertex AI Search Result[29]: Educational notes on carboxylic acids, mentioning decreasing solubility with increasing size.

-

Vertex AI Search Result[4]: University lecture notes on the physical properties of carboxylic acids, including hydrogen bonding and solubility.

-

Vertex AI Search Result[30]: Online forum answer comparing the solubility of carboxylic acids and ethers.

-